molecular formula C21H21FN6O B10916791 N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916791
M. Wt: 392.4 g/mol
InChI Key: JJCMRYMSDLARMD-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole and pyridine ring system, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C21H21FN6O

Molecular Weight

392.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21FN6O/c1-12-8-17(18-10-23-27(4)20(18)24-12)21(29)25-19-13(2)26-28(14(19)3)11-15-6-5-7-16(22)9-15/h5-10H,11H2,1-4H3,(H,25,29)

InChI Key

JJCMRYMSDLARMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3C)CC4=CC(=CC=C4)F)C

Origin of Product

United States

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